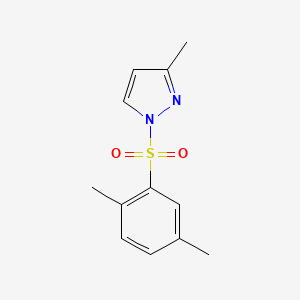

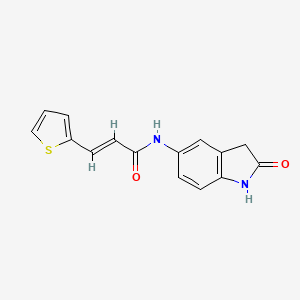

1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “this compound”, pyrazoles can generally be synthesized through a variety of methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo N-arylation with aryl halides in the presence of copper powder .科学的研究の応用

Corrosion Inhibition

Pyrazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. A study by Chetouani et al. (2005) demonstrated that bipyrazole compounds showed significant inhibition efficiency against the corrosion of pure iron in an acidic solution. This suggests that compounds like "1-(2,5-Dimethylphenyl)sulfonyl-3-methylpyrazole" could potentially be investigated for their corrosion inhibitory properties, leveraging their pyrazole moiety to protect metals in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Anti-inflammatory and Analgesic Activities

The synthesis and biological evaluation of pyrazolone derivatives have indicated their potential in exhibiting anti-inflammatory and analgesic activities. A study conducted by Eweas et al. (2015) synthesized novel pyrazolone derivatives and assessed their in vivo activities, demonstrating their effectiveness as analgesic and anti-inflammatory agents. This implies that compounds structurally related to "this compound" could be explored for their potential therapeutic applications (Eweas, El-Nezhawy, Abdel-Rahman, & Baiuomy, 2015).

Antitumor Agents

Sulfonamide 1,2,3-triazole derivatives have been synthesized and evaluated for their antitumor properties. A study by Elgogary et al. (2020) highlighted the synthesis of a novel series of these compounds, demonstrating significant anticancer activity against certain cancer cell lines. This research suggests that the sulfonyl and pyrazole components of "this compound" may offer a foundation for developing new antitumor agents (Elgogary, Khidre, & El-Telbani, 2020).

Drug Synthesis Intermediates

Compounds featuring sulfonyl and pyrazole groups are valuable intermediates in the synthesis of various pharmaceuticals. Gilbile et al. (2017) discussed the synthesis of a key intermediate used in the production of Dexlansoprazole, demonstrating the importance of such compounds in drug development processes. This illustrates the potential utility of "this compound" in the synthesis of drugs targeting gastric acid-related diseases (Gilbile, Bhavani, & Vyas, 2017).

特性

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-3-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9-4-5-10(2)12(8-9)17(15,16)14-7-6-11(3)13-14/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSDBOYBHBYFBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C=CC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

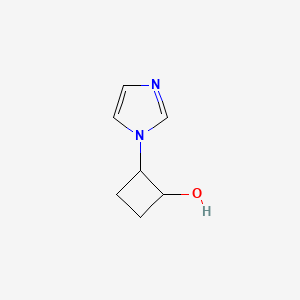

![2-(3-methylphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2367209.png)

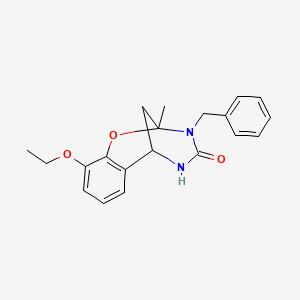

![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)

![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)

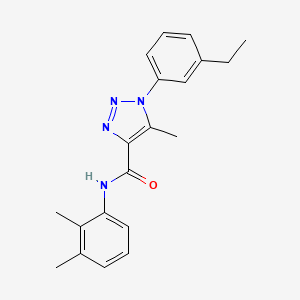

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)

![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)